AR-C133913XX

説明

T437700は、チカグレロとしても知られており、分子式C23H28F2N6O4S、分子量522.57 g/molの医薬品化合物です . これは、血小板凝集と血栓形成において重要な役割を果たすP2Y12受容体の可逆的な経口拮抗薬です . チカグレロは、主に急性冠症候群の治療と、心筋梗塞の既往歴のある患者における血栓症イベントの予防に使用されます .

製法

合成経路と反応条件

チカグレロの合成は、容易に入手可能な出発物質から始まる複数の手順を伴います。 反応条件は、通常、最終生成物の高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業的製造方法

チカグレロの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および規制基準への準拠のために最適化されています。 これには、大規模反応器、連続フローシステム、および厳格な品質管理措置の使用が含まれ、最終生成物の整合性と安全性が確保されます .

科学的研究の応用

Ticagrelor has a wide range of scientific research applications, including:

作用機序

チカグレロは、血小板上のP2Y12受容体に可逆的に結合することで作用し、それによってアデノシン二リン酸(ADP)を介した血小板の活性化と凝集を阻害します . これにより、血栓の形成が防止され、心血管疾患の患者における血栓症イベントのリスクが軽減されます . チカグレロの作用に関与する分子標的と経路には、P2Y12受容体、ADPシグナル伝達、および血小板凝集に関与する下流エフェクターが含まれます .

類似の化合物との比較

類似の化合物

チカグレロと類似の化合物には、クロピドグレルやプラグレレルなどの他のP2Y12受容体拮抗薬が含まれます . これらの化合物は、同様の作用機序を共有していますが、薬物動態学的および薬力学的プロファイルが異なります .

チカグレロの独自性

チカグレロは、可逆的な結合、作用開始の迅速さ、および血小板凝集の一貫した阻害により、P2Y12受容体拮抗薬の中でユニークです . 代謝活性化を必要とするプロドラッグであるクロピドグレルやプラグレレルとは異なり、チカグレロは投与された形態で活性であり、より予測可能で信頼性の高い抗血小板効果を提供します .

生化学分析

Biochemical Properties

AR-C133913XX is involved in various biochemical reactions, primarily through its interaction with the P2Y12 receptor. This receptor is a key player in platelet aggregation, and this compound, like Ticagrelor, inhibits this process by binding to the receptor and preventing adenosine diphosphate (ADP) from activating platelets . The compound also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for its metabolism . These interactions are crucial for the compound’s stability and activity within the body.

Cellular Effects

This compound influences several cellular processes, particularly those related to platelet function. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, which is essential in reducing the risk of thrombotic events . Additionally, this compound affects cell signaling pathways associated with platelet activation and aggregation, thereby modulating gene expression and cellular metabolism related to these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the P2Y12 receptor, which inhibits the receptor’s activation by ADP . This inhibition prevents the downstream signaling that leads to platelet aggregation. Furthermore, this compound undergoes metabolism primarily through O-deethylation and N-dealkylation pathways, mediated by cytochrome P450 enzymes . These metabolic processes are essential for the compound’s activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life that allows for sustained inhibition of platelet aggregation Studies have shown that this compound maintains its activity over several hours, making it effective for prolonged therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, there may be toxic effects, including bleeding tendencies and other adverse reactions . These findings highlight the importance of dose optimization in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The major pathways include O-deethylation and N-dealkylation, which convert Ticagrelor to its active and inactive metabolites . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound is primarily distributed in the plasma, with minimal renal clearance . Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its inhibitory effects on the P2Y12 receptor . This subcellular localization is essential for its therapeutic action and overall efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ticagrelor involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of Ticagrelor follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

反応の種類

チカグレロは、以下を含むさまざまな化学反応を受けます。

酸化: チカグレロは、酸化されて代謝産物を生成し、その代謝産物は異なる薬理学的特性を持つ可能性があります.

還元: 還元反応は、チカグレロの官能基を変換し、その活性を潜在的に変化させる可能性があります.

置換: 置換反応は、チカグレロ分子に異なる置換基を導入し、さまざまな特性を持つアナログの形成につながる可能性があります.

一般的な試薬と条件

チカグレロの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます . 反応条件は、分子の完全性を維持しながら、所望の変換を達成するために注意深く制御されます .

生成される主な生成物

チカグレロの反応から生成される主な生成物には、代謝産物とアナログが含まれ、それらは異なる薬物動態学的および薬力学的プロファイルを持つ可能性があります .

科学研究の応用

チカグレロは、以下を含む幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Similar Compounds

Similar compounds to Ticagrelor include other P2Y12 receptor antagonists such as Clopidogrel and Prasugrel . These compounds share a similar mechanism of action but differ in their pharmacokinetic and pharmacodynamic profiles .

Uniqueness of Ticagrelor

Ticagrelor is unique among P2Y12 receptor antagonists due to its reversible binding, faster onset of action, and more consistent inhibition of platelet aggregation . Unlike Clopidogrel and Prasugrel, which are prodrugs requiring metabolic activation, Ticagrelor is active in its administered form, providing more predictable and reliable antiplatelet effects .

特性

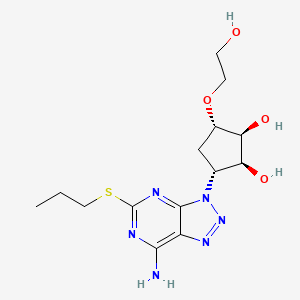

IUPAC Name |

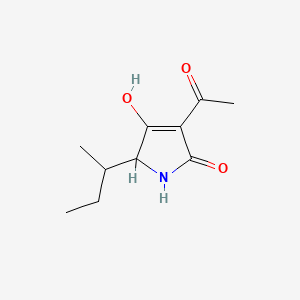

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBSYIHUFBLKV-YKDSUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251765-07-7 | |

| Record name | Ticagrelor metabolite M5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-C133913XX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is AR-C133913XX formed in the body?

A: this compound (also referred to as M5 in some studies) is primarily formed through the N-dealkylation of ticagrelor. This metabolic pathway is secondary to the O-deethylation pathway that forms the active metabolite AR-C124910XX. []

Q2: What analytical techniques are used to identify and quantify this compound?

A: Researchers utilize a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to identify and quantify this compound in various biological samples like plasma, urine, and feces. [, ] Liquid chromatography-mass spectrometry (LC-MS) is also employed to characterize and confirm the structure of this compound alongside other ticagrelor metabolites. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。